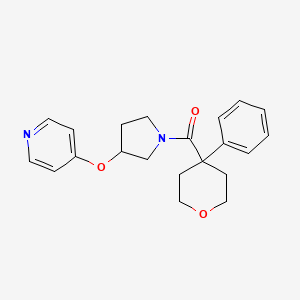
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for '(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-phenyltetrahydro-2H-pyran-4-ol, which is synthesized from benzaldehyde and 2-methyl-1,3-propanediol. The second intermediate is 3-(pyridin-4-yloxy)pyrrolidine, which is synthesized from pyridine-4-carboxylic acid and 1-(2-hydroxyethyl)pyrrolidine. These two intermediates are then coupled using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Starting Materials
Benzaldehyde, 2-methyl-1,3-propanediol, Pyridine-4-carboxylic acid, 1-(2-hydroxyethyl)pyrrolidine, N,N'-dicyclohexylcarbodiimide (DCC)
Reaction
Synthesis of 4-phenyltetrahydro-2H-pyran-4-ol:, Step 1: Benzaldehyde is reacted with 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid to form 4-phenyltetrahydro-2H-pyran-4-ol., Synthesis of 3-(pyridin-4-yloxy)pyrrolidine:, Step 1: Pyridine-4-carboxylic acid is reacted with 1-(2-hydroxyethyl)pyrrolidine in the presence of a coupling reagent such as DCC to form 3-(pyridin-4-yloxy)pyrrolidine., Coupling of intermediates to form final product:, Step 1: 4-phenyltetrahydro-2H-pyran-4-ol and 3-(pyridin-4-yloxy)pyrrolidine are reacted in the presence of a coupling reagent such as DCC to form the final product, '(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone'.
Mechanism Of Action
The mechanism of action of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and viral replication. This compound has been shown to target specific receptors and signaling pathways, which makes it a selective and effective therapeutic agent.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have a positive effect on the immune system, which makes it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone in lab experiments include its high potency, selectivity, and specificity. However, the limitations include its high cost, limited availability, and potential toxicity.
Future Directions
There are several future directions for the research and development of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. These include:
- Further studies on the mechanism of action and the specific targets of this compound.
- Development of new derivatives and analogs of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone with improved pharmacological properties.
- Clinical trials to evaluate the safety and efficacy of this compound for the treatment of various diseases.
- Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a promising compound with potential applications in the field of medicine. Its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments make it a promising candidate for further research and development.
Scientific Research Applications
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(4-phenyloxan-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(21(9-14-25-15-10-21)17-4-2-1-3-5-17)23-13-8-19(16-23)26-18-6-11-22-12-7-18/h1-7,11-12,19H,8-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUXTQEEMVUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)
![N-isobutyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2452335.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)
![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)
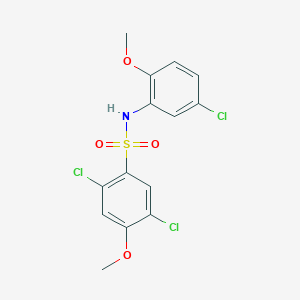
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2452343.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)
![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)
![1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452350.png)
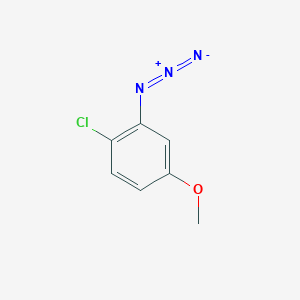
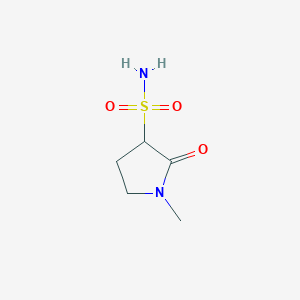
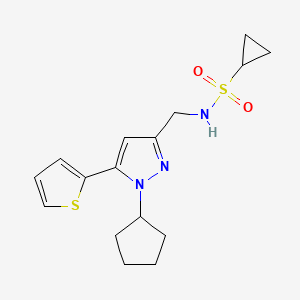
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)